molecular formula C13H18O5 B13802325 1,3-Benzodioxole, 4,5-dimethoxy-6-(2-methoxypropyl)- CAS No. 69232-78-6

1,3-Benzodioxole, 4,5-dimethoxy-6-(2-methoxypropyl)-

Katalognummer: B13802325
CAS-Nummer: 69232-78-6
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: KAQGVTBSLUCIGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzodioxole, 4,5-dimethoxy-6-(2-methoxypropyl)- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring substituted with methoxy groups and a methoxypropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole, 4,5-dimethoxy-6-(2-methoxypropyl)- can be achieved through several synthetic routes. One common method involves the alkylation of 1,3-benzodioxole with 4,5-dimethoxy-2-methoxypropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,3-Benzodioxole, 4,5-dimethoxy-6-(2-methoxypropyl)-.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzodioxole, 4,5-dimethoxy-6-(2-methoxypropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Benzodioxole, 4,5-dimethoxy-6-(2-methoxypropyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Benzodioxole, 4,5-dimethoxy-6-(2-methoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)-
  • 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-
  • 1,3-Benzodioxole, 4,7-dimethoxy-5-methyl-

Uniqueness

1,3-Benzodioxole, 4,5-dimethoxy-6-(2-methoxypropyl)- is unique due to the presence of the methoxypropyl group, which imparts distinct chemical properties and reactivity compared to its analogs

Eigenschaften

CAS-Nummer

69232-78-6

Molekularformel

C13H18O5

Molekulargewicht

254.28 g/mol

IUPAC-Name

4,5-dimethoxy-6-(2-methoxypropyl)-1,3-benzodioxole

InChI

InChI=1S/C13H18O5/c1-8(14-2)5-9-6-10-12(18-7-17-10)13(16-4)11(9)15-3/h6,8H,5,7H2,1-4H3

InChI-Schlüssel

KAQGVTBSLUCIGK-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC2=C(C(=C1OC)OC)OCO2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.